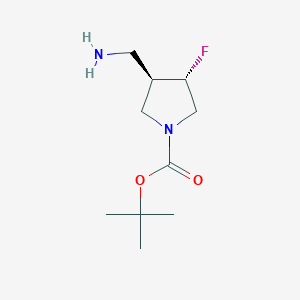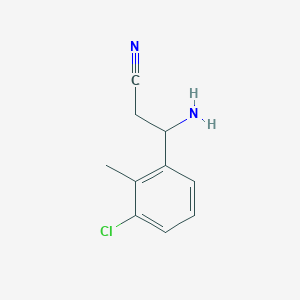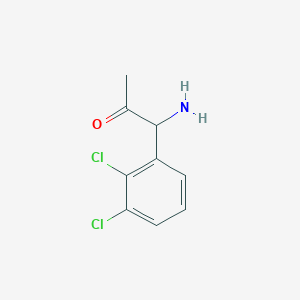
(S)-1-(2,5-Dibromophenyl)propan-1-amine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is a chiral amine compound that features a dibromophenyl group attached to a propan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylpropan-1-amine, undergoes bromination to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.
Chiral Resolution: The resulting dibromophenylpropan-1-amine is subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: The (S)-1-(2,5-Dibromophenyl)propan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also employ continuous flow reactors and automated systems for efficient synthesis.
化学反应分析
Types of Reactions
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The dibromophenyl group can be reduced to form mono-brominated or non-brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of mono-brominated or non-brominated derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
科学研究应用
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to various physiological effects.
相似化合物的比较
Similar Compounds
®-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.
1-(2,5-Dibromophenyl)ethan-1-amine hydrochloride: A structurally similar compound with a shorter carbon chain.
1-(2,5-Dibromophenyl)butan-1-amine hydrochloride: A structurally similar compound with a longer carbon chain.
Uniqueness
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of two bromine atoms on the phenyl ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H12Br2ClN |
|---|---|
分子量 |
329.46 g/mol |
IUPAC 名称 |
(1S)-1-(2,5-dibromophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11Br2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 |
InChI 键 |
OKWLWEDUWMMGAS-FVGYRXGTSA-N |
手性 SMILES |
CC[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
规范 SMILES |
CCC(C1=C(C=CC(=C1)Br)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




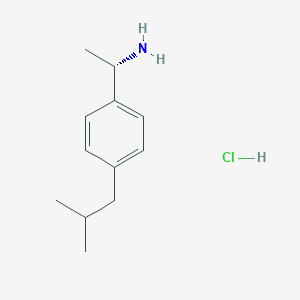

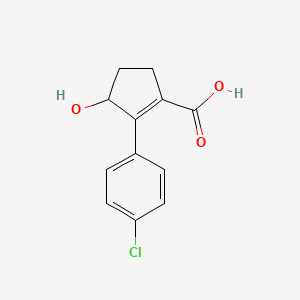
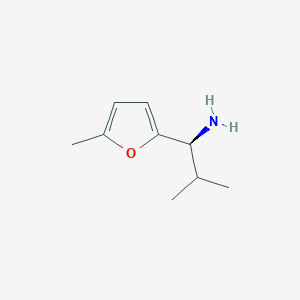
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)
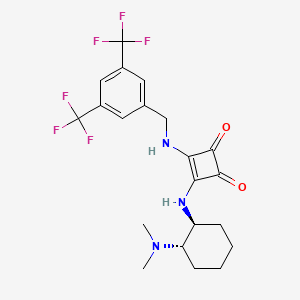
![5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238454.png)
